molecular formula C10H13NO4S B8704028 (3-Ethylsulfamoyl-phenyl)-acetic acid

(3-Ethylsulfamoyl-phenyl)-acetic acid

Cat. No. B8704028
M. Wt: 243.28 g/mol
InChI Key: PHZIEULQJMJWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Ethylsulfamoyl-phenyl)-acetic acid is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Ethylsulfamoyl-phenyl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Ethylsulfamoyl-phenyl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

2-[3-(ethylsulfamoyl)phenyl]acetic acid

InChI

InChI=1S/C10H13NO4S/c1-2-11-16(14,15)9-5-3-4-8(6-9)7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)

InChI Key

PHZIEULQJMJWDL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)CC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(3-Ethylsulfamoyl-phenyl)-acetic acid methyl ester (0.28 g, 1.1 mmol) was dissolved in THF and LiOH hydrate (63 mg, 1.5 mmol) in water was added. The reaction mixture was stirred at room temperature for 4 hours and then diluted with ethyl acetate and 10% citric acid. The organic layer was washed with brine, dried over sodium sulfate, and concentrated to afford (3-ethylsulfamoyl-phenyl)-acetic acid as a solid (0.25 g, 1.1 mmol 99% yield). 1H NMR (DMSO-d6) 7.71 ppm, 1H, s; 7.70 ppm, 1H, m; 7.50 ppm, 3H, m; 4.11 ppm, 1H, br s; 3.70 ppm, 2H, s; 2.81 ppm, 2H, m; 0.99 ppm, 3H, t.
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
63 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.